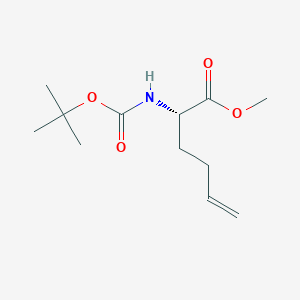

Boc-L-Homoallylglycine Methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-7-8-9(10(14)16-5)13-11(15)17-12(2,3)4/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDNEPDJMODRAI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Homoallylglycine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Homoallylglycine Methyl ester, with the IUPAC name methyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-hexenoate, is a valuable synthetic building block in the field of peptide chemistry and drug discovery. As a non-proteinogenic amino acid derivative, it offers unique structural features for the synthesis of modified peptides and peptidomimetics. The presence of a terminal alkene functionality in its side chain provides a versatile handle for a variety of chemical modifications, such as olefin metathesis, thiol-ene coupling, and click chemistry. The Boc (tert-butoxycarbonyl) protecting group on the α-amino group and the methyl ester at the C-terminus allow for controlled and sequential peptide bond formation in solid-phase and solution-phase peptide synthesis.[1][2]

This technical guide provides a comprehensive overview of the structure, properties, and synthetic methodologies related to this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hexane backbone with a stereocenter at the C2 position in the L-configuration. The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group. The side chain contains a terminal double bond between C5 and C6.

Structure:

Molecular Formula: C₁₂H₂₁NO₄

Molecular Weight: 243.30 g/mol

Physical and Chemical Properties

While experimentally determined physical properties for this compound are not widely published, predicted values based on its structure are available. It is important to note that these are computational estimates and should be confirmed by experimental data.

| Property | Value | Source |

| CAS Number | 92136-57-7 | [1][3][4] |

| Boiling Point | 335.5 ± 42.0 °C | Predicted[3][4] |

| Density | 1.022 ± 0.06 g/cm³ | Predicted[3][4] |

| Storage Condition | 2-8°C, dry | [1] |

Spectroscopic Properties

Detailed experimental spectra for this compound are not available in public databases. However, based on its structure and data from analogous compounds, the following spectral characteristics can be expected:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the vinyl protons (~5.0-5.8 ppm), the α-proton (~4.2-4.5 ppm), the methyl ester protons (~3.7 ppm), the allylic protons (~2.1-2.3 ppm), the β-protons (~1.7-1.9 ppm), and the Boc group protons (~1.4 ppm). |

| ¹³C NMR | Resonances for the ester carbonyl carbon (~172-174 ppm), the carbamate carbonyl carbon (~155-156 ppm), the vinyl carbons (~115 and ~137 ppm), the α-carbon (~52-54 ppm), the methyl ester carbon (~52 ppm), the carbons of the Boc group (~28 and ~80 ppm), and the carbons of the aliphatic side chain. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the carbamate (~3300-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), the ester carbonyl stretch (~1740-1750 cm⁻¹), the carbamate carbonyl stretch (~1700-1715 cm⁻¹), and the C=C stretch (~1640 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) would be expected at m/z 243.15 or 244.16, respectively. Common fragmentation patterns would involve the loss of the Boc group or the methyl ester. |

Experimental Protocols

Synthesis of (±)-Methyl 4-((tert-butoxycarbonyl)amino)hex-5-enoate

While a specific protocol for the enantiomerically pure L-form was not found in the searched literature, a detailed procedure for the synthesis of the racemic mixture has been described.[5] To obtain the desired L-enantiomer, (S)-glutamic acid would be used as the starting material. The following is an adapted summary of the key synthetic steps.

Workflow for the Synthesis of (±)-Methyl 4-((tert-butoxycarbonyl)amino)hex-5-enoate

Caption: Synthetic pathway to racemic Boc-Homoallylglycine Methyl ester.

Detailed Methodology (Adapted from the synthesis of the racemate[5]):

-

Esterification of Glutamic Acid: DL-Glutamic acid is treated with methanol and trimethylsilyl chloride to yield 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride.

-

Boc Protection: The resulting amino acid ester hydrochloride is protected with di-tert-butyl dicarbonate in the presence of a base like potassium carbonate to afford 2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid.

-

Reduction to the Alcohol: The carboxylic acid is activated with ethyl chloroformate and N-methylmorpholine, followed by reduction with a suitable reducing agent like sodium borohydride to give methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate.

-

Oxidation and Elimination (Swern Oxidation): The primary alcohol is oxidized to the corresponding aldehyde under Swern conditions (oxalyl chloride, DMSO, and triethylamine). The intermediate aldehyde undergoes spontaneous elimination to furnish the terminal alkene, yielding methyl 4-((tert-butoxycarbonyl)amino)hex-5-enoate.

For the synthesis of the L-enantiomer, the starting material would be L-glutamic acid.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in peptide synthesis. The Boc protecting group is a standard N-terminal protection strategy, particularly in solid-phase peptide synthesis (SPPS), and is typically removed under acidic conditions (e.g., with trifluoroacetic acid).[2][6]

The key feature of this amino acid derivative is its homoallyl side chain. This functionality allows for post-synthetic modification of peptides, enabling the introduction of various functional groups and structural constraints.

Logical Relationship of Applications

Caption: Applications of this compound.

Specific Applications of the Homoallylglycine Moiety:

-

Thiol-ene Chemistry: The terminal alkene can readily react with thiols in the presence of a radical initiator to form thioether linkages. This is a highly efficient and bioorthogonal reaction that can be used to attach a wide variety of molecules to the peptide, including fluorescent dyes, affinity tags, and drug molecules. The resulting thioether-containing polypeptides can have tunable conformational properties.[7]

-

Olefin Metathesis: The alkene can participate in ring-closing, ring-opening, or cross-metathesis reactions to create cyclic peptides, constrained analogues, or peptide conjugates.

-

Other Alkene Reactions: The double bond can be functionalized through various other reactions such as epoxidation, dihydroxylation, and hydroformylation to introduce further diversity into the peptide structure.

The incorporation of homoallylglycine into peptides can lead to the development of novel therapeutics with improved properties, such as enhanced stability, increased potency, and targeted delivery. Peptides containing this residue can also be used as tools for chemical biology to probe biological processes. The ability to create functional polypeptides with discrete, modifiable domains makes homoallylglycine a valuable monomer for the synthesis of advanced biomaterials.[7]

Conclusion

This compound is a key synthetic intermediate for the preparation of modified peptides. Its protected amino and carboxyl groups allow for its seamless integration into standard peptide synthesis protocols, while its homoallyl side chain provides a versatile platform for post-synthetic modifications. This combination of features makes it a powerful tool for researchers in peptide chemistry, drug discovery, and materials science, enabling the creation of novel peptides and peptidomimetics with tailored properties and functionalities. Further research into the biological activities of peptides containing this non-natural amino acid is warranted to fully explore its potential in therapeutic applications.

References

"Boc-L-Homoallylglycine Methyl ester" CAS number and IUPAC name

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Boc-L-Homoallylglycine Methyl ester, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery.

Core Chemical Information

This compound is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, while the methyl ester protects the carboxylic acid. This dual protection allows for controlled and sequential reactions in complex syntheses. The homoallylglycine side chain provides a versatile functional handle for further chemical modifications.

Chemical Identifiers:

-

IUPAC Name: Methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Weight | 243.3 g/mol | [2] |

| Molecular Formula | C12H21NO4 | [2] |

| Purity | Typically >95% | [1] |

| Storage Condition | 2-8°C, dry | [3] |

Experimental Protocols

General Synthesis of N-Boc-Amino Acid Methyl Esters:

A common method for preparing amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature.[4]

Materials:

-

L-Homoallylglycine

-

Di-tert-butyl dicarbonate (Boc Anhydride)

-

Sodium bicarbonate (NaHCO3)

-

Dioxane

-

Water

-

Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

Step 1: N-Boc Protection

-

Dissolve L-Homoallylglycine in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution.

-

Cool the mixture in an ice bath and add Boc Anhydride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with a suitable acid (e.g., HCl) and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Homoallylglycine.

Step 2: Methyl Esterification

-

Suspend Boc-L-Homoallylglycine in methanol.[4]

-

Slowly add freshly distilled trimethylchlorosilane to the suspension while stirring.[4]

-

Stir the resulting solution at room temperature until the reaction is complete (monitored by TLC).[4]

-

Concentrate the reaction mixture on a rotary evaporator to obtain the crude this compound.[4]

-

Purify the crude product by column chromatography on silica gel.

Role in Peptide Synthesis

This compound is primarily used as a building block in both solid-phase and solution-phase peptide synthesis.[3] The Boc protecting group on the N-terminus and the methyl ester on the C-terminus allow for controlled peptide chain elongation.[3]

Workflow in Solid-Phase Peptide Synthesis (SPPS):

The following diagram illustrates the general workflow of incorporating a Boc-protected amino acid into a growing peptide chain during SPPS.

Caption: General workflow for incorporating a Boc-protected amino acid in Solid-Phase Peptide Synthesis.

This workflow highlights the key steps of coupling the protected amino acid to the resin-bound peptide chain, followed by the removal of the Boc protecting group to allow for the addition of the next amino acid. The homoallyl side chain can be further functionalized either on-resin or after cleavage from the solid support, providing a route to modified peptides with unique properties.

References

An In-depth Technical Guide to the Unnatural Amino Acid Homoallylglycine for Advanced Biological Research and Drug Development

For Immediate Release

This whitepaper provides a comprehensive technical overview of the unnatural amino acid L-Homoallylglycine (HAG), a versatile tool for chemical biology, protein engineering, and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering detailed insights into its synthesis, properties, and applications, with a focus on its role in bioorthogonal chemistry.

Introduction to Homoallylglycine

L-Homoallylglycine is a non-canonical amino acid with the chemical formula C6H11NO2 and a molecular weight of 129.16 g/mol .[1] Its structure is characterized by a terminal alkene group on a three-carbon side chain extending from the alpha-carbon. This terminal alkene functionality serves as a bioorthogonal handle, allowing for specific chemical modifications of proteins and other biomolecules within a biological environment without interfering with native biochemical processes.[2][3][4] HAG is increasingly utilized as a surrogate for methionine in protein synthesis, enabling the introduction of a reactive group for subsequent "click" chemistry reactions, most notably the thiol-ene reaction.[5][6]

Synthesis and Physicochemical Properties

Homoallylglycine is synthesized from L-glutamic acid, and for its use in polypeptide synthesis, it is typically converted to its N-carboxyanhydride (NCA) derivative, Hag-NCA.[5][7] This monomer can then be polymerized to form poly(L-homoallylglycine) (GHA), a polypeptide that readily adopts an α-helical conformation in organic solvents.[5][7][8] This secondary structure imparts good solubility, facilitating the synthesis of high molecular weight polymers.[5][7]

Table 1: Physicochemical Properties of L-Homoallylglycine

| Property | Value | Reference |

| Chemical Formula | C6H11NO2 | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Alternate Name | 2-Amino-5-hexenoic Acid | [1] |

| CAS Number | 16258-05-2 | [1] |

Table 2: Synthesis Yields for Homoallylglycine Derivatives

| Compound | Starting Material | Yield (%) | Reference |

| N-acetyl-DL-homoallylglycine | Diethyl 2-acetamido-2-(but-3-en-1-yl)malonate | 96 | [7] |

| L-Homoallylglycine (Hag) | N-acetyl-DL-homoallylglycine (via enzymatic resolution) | - | [5] |

| L-Homoallylglycine NCA (Hag-NCA) | L-Homoallylglycine | 66 | [7] |

| DL-Homoallylglycine NCA (rac-Hag-NCA) | DL-Homoallylglycine hydrochloride | 73 | [7] |

| Poly(DL-homoallylglycine) (rac-GHA) | rac-Hag NCA | 85 | [7] |

Incorporation of Homoallylglycine into Proteins

A key application of homoallylglycine is its residue-specific incorporation into proteins as a methionine surrogate. This is achieved by exploiting the substrate promiscuity of the native methionyl-tRNA synthetase (MetRS), which recognizes and charges tRNA with HAG. This process allows for the global replacement of methionine residues with HAG in a target protein.

Experimental Protocol for Residue-Specific Incorporation in E. coli

This protocol is adapted from established methods for incorporating methionine analogs into proteins expressed in E. coli.

-

Host Strain: Utilize a methionine auxotrophic E. coli strain (e.g., B834(DE3)) to prevent competition from endogenous methionine synthesis.

-

Media Preparation:

-

Grow cells in a minimal medium (e.g., M9 medium) supplemented with all canonical amino acids except methionine.

-

Include a limiting amount of methionine (e.g., 20 mg/L) for initial cell growth.

-

-

Induction and HAG Supplementation:

-

Grow the culture to a mid-log phase (OD600 ≈ 0.4-0.6).

-

Harvest the cells by centrifugation and wash with methionine-free minimal medium to remove any remaining methionine.

-

Resuspend the cells in methionine-free minimal medium containing L-homoallylglycine (e.g., 50-100 mg/L).

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at an appropriate concentration and temperature for the target protein.

-

-

Protein Purification: After a suitable induction period (e.g., 4-16 hours), harvest the cells and purify the HAG-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Verification of Incorporation: Confirm the incorporation of homoallylglycine by mass spectrometry (observing the corresponding mass shift) or through a subsequent bioorthogonal reaction.

Bioorthogonal Chemistry of Homoallylglycine: The Thiol-Ene Reaction

The terminal alkene of the homoallylglycine side chain is a versatile handle for bioorthogonal ligation, most commonly via the thiol-ene reaction. This photoinitiated radical-mediated reaction forms a stable thioether linkage between the alkene and a thiol-containing molecule.[5][6]

General Experimental Protocol for Thiol-Ene Modification of HAG-Containing Proteins

-

Reactant Preparation:

-

Dissolve the purified HAG-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of the thiol-containing molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule with a thiol linker).

-

Prepare a stock solution of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in an organic solvent like DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the HAG-containing protein, an excess of the thiol-containing molecule (e.g., 10-50 molar equivalents), and the photoinitiator (e.g., final concentration 1-5 mM).

-

Protect the reaction mixture from light.

-

-

Photoinitiation:

-

Expose the reaction mixture to UV light (e.g., 365 nm) for a specific duration (e.g., 15-60 minutes) on ice to initiate the reaction. The optimal exposure time should be determined empirically.

-

-

Purification of the Conjugate: Remove unreacted thiol and photoinitiator by dialysis, size-exclusion chromatography, or affinity purification if the thiol contains a purification tag.

-

Analysis: Analyze the resulting protein conjugate by SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or functional assays.

Table 3: Thiol-Ene Modification of Poly(L-homoallylglycine) with Various Thiols

| Thiol Compound | Modification Yield (%) | Reference |

| 2-[2-(2-methoxyethoxy)ethoxy]ethanethiol (mEG3SH) | >99 | [5] |

| 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol (mEG4SH) | >99 | [5] |

| 1-thio-β-D-glucopyranose tetraacetate | >99 | [5] |

Visualizing Workflows and Pathways

Workflow for Proteomic Profiling of Newly Synthesized Proteins

The incorporation of homoallylglycine followed by thiol-ene click chemistry enables the specific labeling and identification of newly synthesized proteins in a complex biological sample.

Caption: Workflow for identifying newly synthesized proteins using HAG labeling and proteomics.

Signaling Pathway Modification via Thiol-Ene Reaction

This diagram illustrates the general principle of modifying a protein within a signaling pathway to study its function.

References

- 1. Quantitative and qualitative toxicological evaluation of thiol-ene "click" chemistry-based polyanhydrides and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Residue-Specific Incorporation of Noncanonical Amino Acids for Protein Engineering | Springer Nature Experiments [experiments.springernature.com]

- 4. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of Boc-Protected Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of tert-butyloxycarbonyl (Boc)-protected amino acid esters. These compounds are fundamental building blocks in modern organic synthesis, particularly in the assembly of peptides and peptidomimetics for drug discovery and development. Understanding their properties is crucial for optimizing reaction conditions, purification strategies, and overall synthetic efficiency.

Physicochemical Properties

Boc-protected amino acid esters are prized for their stability under a range of conditions, which allows for the selective manipulation of other functional groups within a molecule. The Boc group is notably stable to most nucleophiles and bases, making it orthogonal to other protecting groups like Fmoc.[1] This stability, however, can be readily overcome by treatment with mild acids, such as trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions.

The physical state of these compounds at room temperature varies from oils to crystalline solids, largely dependent on the nature of the amino acid side chain and the ester moiety. Their solubility is a key consideration for their use in solution-phase synthesis.

Melting Point

The melting point of Boc-protected amino acid esters is influenced by the crystal packing efficiency, which in turn is affected by the size and polarity of the amino acid side chain. Generally, compounds with more rigid or polar side chains tend to have higher melting points. The following table summarizes the melting points for a selection of common Boc-protected amino acid methyl esters.

| Boc-Amino Acid Methyl Ester | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |

| Boc-Glycine-OMe | C₉H₁₇NO₄ | 189.21 | Liquid (Boiling Point ~190°C)[2][3] | Colorless to yellow liquid[4] |

| Boc-L-Alanine-OMe | C₉H₁₇NO₄ | 203.24 | 32-35[5][6][7] | White to off-white powder[6] |

| Boc-L-Phenylalanine-OMe | C₁₅H₂₁NO₄ | 279.33 | 36-41[8][9][10] | White to almost white powder/crystal[8] |

| Boc-L-Proline-OMe | C₁₁H₁₉NO₄ | 229.27 | Liquid (Boiling Point ~135°C/16mmHg)[11][12] | - |

| Boc-L-Serine-OMe | C₉H₁₇NO₅ | 219.23 | ~42[13] | White or colorless to light yellow/orange powder, lump, or clear liquid[13] |

| Boc-L-Tryptophan-OMe | C₁₇H₂₂N₂O₄ | 318.37 | 139-150[1][14] | White to off-white powder[1] |

| Boc-L-Methionine-OMe | C₁₀H₁₉NO₄S | 263.33 | Not widely reported; corresponding acid melts at 47-50°C[15][16] | - |

| Nα-Boc-Nε-Fmoc-L-Lysine-OMe | C₂₇H₃₄N₂O₆ | 482.58 | 101-108[17] | - |

| Nε-Boc-L-Lysine-OMe HCl | C₁₂H₂₅ClN₂O₄ | 296.80 | 152-165[] | White powder[] |

| Boc-L-Aspartic acid 1-methyl ester | C₁₀H₁₇NO₆ | 247.25 | 79-81[19] | Solid[19] |

| Boc-trans-4-hydroxy-L-proline-OMe | C₁₁H₁₉NO₅ | 245.27 | 92-96[20][21] | Solid[20] |

Note: Data is compiled from various chemical suppliers and literature sources. Melting points can vary slightly based on purity and crystalline form.

Solubility

The solubility of Boc-protected amino acid esters is a critical parameter for their application in synthesis. The presence of the bulky, nonpolar tert-butyl group generally imparts good solubility in a wide range of common organic solvents.[22] This facilitates their use in solution-phase reactions, allowing for homogeneous reaction conditions.

| Solvent | General Solubility | Notes |

| Dichloromethane (DCM) | Generally Soluble to Very Soluble | A common solvent for both the synthesis and deprotection of Boc-amino acid esters.[22] |

| Tetrahydrofuran (THF) | Generally Soluble | Often used in the Boc-protection step.[22] |

| Ethyl Acetate (EtOAc) | Generally Soluble | Frequently used for extraction and purification by column chromatography.[23] |

| N,N-Dimethylformamide (DMF) | Generally Soluble to Very Soluble | A polar aprotic solvent capable of dissolving a wide range of protected amino acids and peptides.[22] |

| Methanol (MeOH) | Generally Soluble | Often used in esterification reactions and for analytical purposes.[23] |

| Water | Sparingly Soluble to Insoluble | The hydrophobic nature of the Boc group and often the amino acid side chain limits water solubility.[11][23][24] |

Note: Solubility is a qualitative assessment. For precise applications, empirical determination of solubility for the specific Boc-protected amino acid ester and solvent system is recommended.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of Boc-protected amino acid esters.

Synthesis of Boc-Protected Amino Acid Esters

The synthesis is typically a two-step process: (1) Boc-protection of the amino acid, and (2) esterification of the carboxylic acid.

This protocol is adapted from standard procedures using di-tert-butyl dicarbonate (Boc)₂O.

-

Dissolution: Dissolve the desired amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium hydroxide (2.0 equivalents) to the solution and stir until the amino acid is fully dissolved.

-

Addition of (Boc)₂O: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while maintaining the temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with a cold 1 M HCl or citric acid solution.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Isolation: Remove the solvent in vacuo to yield the crude N-Boc-amino acid, which can often be used in the next step without further purification.

This method provides a mild and efficient route to the corresponding methyl esters.[]

-

Suspension: Suspend the N-Boc-amino acid (1.0 equivalent) in methanol (approximately 10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of TMSCl: Cool the suspension to 0°C. Slowly add trimethylchlorosilane (TMSCl, 2.0 equivalents) dropwise to the stirring suspension.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction for completion by TLC (typically 2-6 hours).

-

Isolation: Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the solvent and excess TMSCl. The resulting product is the Boc-amino acid methyl ester, which may be a solid or an oil.

Purification by Column Chromatography

If the crude product requires further purification, flash column chromatography is the standard method.

-

Slurry Preparation: Adsorb the crude Boc-amino acid ester onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or petroleum ether).

-

Loading: Carefully load the adsorbed product onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (or a similar solvent system). The polarity of the eluent should be gradually increased.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent in vacuo to yield the purified Boc-protected amino acid ester.

Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of Boc-protected amino acid esters is critical, especially when they are used as starting materials for therapeutic peptides.[5] Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

-

Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak series) are often effective.[5]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and an alcohol such as isopropanol or ethanol. The exact ratio will need to be optimized for the specific compound being analyzed.

-

Sample Preparation: Prepare a dilute solution of the Boc-amino acid ester in the mobile phase.

-

HPLC Analysis:

-

Equilibrate the column with the mobile phase at a constant flow rate.

-

Inject the sample onto the column.

-

Detect the eluting enantiomers using a UV detector at an appropriate wavelength (e.g., 210-220 nm).

-

-

Data Analysis: The two enantiomers should appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the synthesis, purification, and analysis of Boc-protected amino acid esters.

Caption: Synthetic workflow for Boc-protected amino acid esters.

Caption: Purification and analysis workflow for Boc-amino acid esters.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BOC-GLYCINE METHYL ESTER | 31954-27-5 [chemicalbook.com]

- 3. Boc-glycine methyl ester, 98%+ | Ottokemi™ [ottokemi.com]

- 4. N-Boc-N-methyl glycine methyl ester | 42492-57-9 [chemicalbook.com]

- 5. Boc-L-alanine methyl ester, 98%+ 28875-17-4 India [ottokemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine Methyl Ester 51987-73-6 | TCI AMERICA [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. N-Boc-L-phenylalanine methyl ester, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Boc-L-Proline-methyl ester | 59936-29-7 [chemicalbook.com]

- 12. N-Boc-L-proline methyl ester | 59936-29-7 | FB28953 [biosynth.com]

- 13. N-(tert-Butoxycarbonyl)-L-serine Methyl Ester 2766-43-0 | TCI AMERICA [tcichemicals.com]

- 14. BOC-TRP-OME | 33900-28-6 [chemicalbook.com]

- 15. BOC-L-Methionine CAS#: 2488-15-5 [m.chemicalbook.com]

- 16. BOC-L-Methionine | 2488-15-5 [chemicalbook.com]

- 17. chemimpex.com [chemimpex.com]

- 19. Cas 98045-03-5,N-boc Asp(OH)Ome | lookchem [lookchem.com]

- 20. N-Boc-trans-4-hydroxy- L -proline methyl ester 97 74844-91-0 [sigmaaldrich.com]

- 21. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]

- 22. nbinno.com [nbinno.com]

- 23. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 24. echemi.com [echemi.com]

The Allyl Group in Homoallylglycine: A Bioorthogonal Tool for Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of chemical biology, the ability to selectively modify and study biomolecules in their native environment is paramount. Non-canonical amino acid (ncAA) mutagenesis has emerged as a powerful technique to introduce novel chemical functionalities into proteins, enabling a wide array of applications from protein labeling and imaging to the investigation of complex biological processes. Among the diverse repertoire of ncAAs, L-homoallylglycine (HAG), a methionine analogue bearing a terminal allyl group, has garnered significant attention. This guide provides a comprehensive overview of the pivotal role of the allyl group in HAG for chemical biology, detailing its incorporation into proteins, its bioorthogonal reactivity, and its applications in cellular and molecular studies.

The Allyl Group: A Versatile Chemical Handle

The allyl group (–CH₂–CH=CH₂) of homoallylglycine serves as a bioorthogonal chemical handle, meaning it is chemically inert within the cellular milieu but can be selectively reacted with an exogenously supplied probe. This unique reactivity profile allows for the precise modification of HAG-containing proteins without interfering with native biological processes. The terminal double bond of the allyl group is amenable to a variety of highly efficient and specific chemical ligations, most notably the thiol-ene reaction and the photoinduced tetrazole-alkene cycloaddition (photoclick chemistry).

Metabolic Incorporation of Homoallylglycine

As a structural analogue of methionine, HAG is recognized by the endogenous translational machinery of the cell and can be incorporated into proteins in place of methionine. This process, known as metabolic labeling, allows for the global or site-specific introduction of the allyl group into proteins of interest.

Incorporation Efficiency

The efficiency of HAG incorporation can be quite high, with studies reporting near-quantitative replacement of methionine in recombinant proteins expressed in E. coli auxotrophic strains. In mammalian cells, the incorporation efficiency is also substantial, enabling sufficient labeling for downstream applications.

| Parameter | Value | Organism/Cell Line | Reference |

| Incorporation Efficiency | ~85% substitution of methionine | E. coli | [1] |

| Incorporation Efficiency | 90-100% replacement of methionine | E. coli | [1] |

Table 1: Quantitative Data on Homoallylglycine Incorporation. This table summarizes the reported efficiency of incorporating homoallylglycine into proteins in place of methionine in E. coli.

Bioorthogonal Reactions of the Allyl Group

The true power of incorporating HAG into proteins lies in the diverse and highly specific chemical reactions that the allyl group can undergo. These reactions form the basis for a wide range of applications in chemical biology.

Thiol-Ene Reaction

The thiol-ene reaction is a radical-mediated addition of a thiol to the alkene of the allyl group, forming a stable thioether linkage. This reaction is highly efficient, proceeds rapidly under mild, biocompatible conditions, and is orthogonal to most biological functional groups.[2] It is a powerful tool for conjugating a variety of molecules, including fluorescent dyes, biotin tags, and small molecule drugs, to HAG-labeled proteins.[3]

Photoinduced Tetrazole-Alkené Cycloaddition (Photoclick Chemistry)

Photoclick chemistry involves the light-induced reaction of a tetrazole with the alkene of the allyl group to form a fluorescent pyrazoline product.[1] This reaction offers spatiotemporal control, as the ligation only occurs upon irradiation with light of a specific wavelength. The fluorogenic nature of this reaction is particularly advantageous for live-cell imaging applications, as it minimizes background fluorescence from unreacted probes. While specific quantum yields for HAG-tetrazole reactions are not widely reported, related systems using styrene as the alkene have shown significant fluorescence enhancement, with quantum yields up to 0.23 in aqueous solutions.[4]

| Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| Thiol-Ene Reaction | 10¹ - 10³ | High efficiency, rapid kinetics, biocompatible conditions. |

| Photoclick Chemistry | 11.0 (for a water-soluble tetrazole with acrylamide) | Spatiotemporal control, fluorogenic, low background.[5] |

Table 2: Kinetic Data for Bioorthogonal Reactions of Alkenes. This table provides approximate kinetic parameters for the key bioorthogonal reactions involving alkene functionalities, highlighting their efficiency.

Applications in Chemical Biology and Drug Development

The ability to metabolically label proteins with HAG and subsequently modify them with a wide range of probes has opened up new avenues for research and drug development.

Protein Labeling and Imaging

A primary application of HAG is the fluorescent labeling of newly synthesized proteins for visualization in fixed and living cells.[1] This allows for the study of protein localization, trafficking, and dynamics. The workflow typically involves metabolic labeling with HAG, followed by a bioorthogonal reaction with a fluorescent probe.

Caption: Workflow for live-cell imaging of newly synthesized proteins using homoallylglycine.

Investigating Protein-Protein Interactions

HAG can be utilized to study protein-protein interactions (PPIs) by incorporating it at or near the interaction interface. Chemical crosslinkers can then be attached to the allyl group to covalently trap interacting partners for subsequent identification by mass spectrometry. This approach is particularly useful for studying transient or weak interactions that are difficult to capture by other methods.

Caption: Workflow for identifying protein-protein interactions using homoallylglycine.

Drug Development and Target Identification

In drug development, HAG can be incorporated into a protein target of interest. This allows for the attachment of small molecule libraries via bioorthogonal chemistry, enabling high-throughput screening for potential drug candidates. Furthermore, by attaching photo-crosslinkers to a drug candidate and then reacting it with a HAG-labeled proteome, researchers can identify the cellular targets of a drug. While specific signaling pathways elucidated using HAG are still emerging, its potential for dissecting complex networks, such as those involving G-protein coupled receptors (GPCRs), is significant.[3][6][7][8][9]

Experimental Protocols

Synthesis of L-Homoallylglycine

A common route for the synthesis of L-homoallylglycine starts from diethyl acetamidomalonate.

Protocol:

-

Alkylation: React diethyl acetamidomalonate with a base such as sodium ethoxide in ethanol to form the enolate. Add 4-bromo-1-butene to the reaction mixture and reflux to achieve alkylation.

-

Hydrolysis and Decarboxylation: Hydrolyze the resulting ester and amide groups using aqueous acid (e.g., HCl) and heat. This step also facilitates the decarboxylation of the malonate derivative to yield racemic homoallylglycine.

-

Resolution: The racemic mixture can be resolved to obtain the desired L-enantiomer using enzymatic methods, such as with acylase I.

Metabolic Labeling of Mammalian Cells with Homoallylglycine

Materials:

-

Mammalian cells (e.g., HeLa, HEK293T)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Methionine-free growth medium

-

L-homoallylglycine (HAG) stock solution (e.g., 100 mM in sterile water)

Protocol:

-

Culture cells to the desired confluency (e.g., 70-80%).

-

Wash the cells twice with pre-warmed sterile PBS.

-

Incubate the cells in methionine-free medium for 30-60 minutes to deplete the intracellular methionine pool.

-

Replace the medium with methionine-free medium supplemented with L-homoallylglycine at a final concentration of 1-4 mM.

-

Incubate the cells for the desired labeling period (e.g., 4-24 hours).

-

Proceed with downstream applications such as cell lysis for protein purification or fixation for imaging.

Thiol-Ene Bioconjugation of HAG-labeled Proteins

Materials:

-

HAG-labeled protein solution

-

Thiol-containing probe (e.g., fluorescent dye-thiol, biotin-thiol)

-

Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA for UV initiation, or a water-soluble initiator like VA-044)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

UV lamp (365 nm) if using a photoinitiator

Protocol:

-

Dissolve the HAG-labeled protein in the reaction buffer.

-

Add the thiol-containing probe in a 10-50 fold molar excess over the protein.

-

If using a photoinitiator, add it to the reaction mixture (e.g., 1-5 mM final concentration).

-

Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.

-

Irradiate the reaction mixture with a 365 nm UV lamp for 15-60 minutes at room temperature.

-

Purify the conjugated protein using appropriate chromatography methods (e.g., size-exclusion, affinity chromatography) to remove excess reagents.

Purification of Biotinylated HAG-Proteins using Streptavidin Affinity Chromatography

Materials:

-

Biotinylated HAG-protein lysate

-

Streptavidin-agarose beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or a buffer containing free biotin)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Protocol:

-

Incubate the cell lysate containing the biotinylated HAG-protein with pre-equilibrated streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three times with 10-20 bed volumes of ice-cold Binding/Wash Buffer.

-

To elute the bound protein, add 2-3 bed volumes of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature.

-

Pellet the beads and collect the supernatant containing the purified protein. Immediately neutralize the eluate with Neutralization Buffer if using a low pH elution buffer.

-

Analyze the purified protein by SDS-PAGE and western blotting or mass spectrometry.[10][11][12]

Safety and Cytotoxicity

While homoallylglycine is generally well-tolerated by cells for metabolic labeling, it is essential to assess its potential cytotoxicity for each cell line and experimental condition. Standard cytotoxicity assays, such as the MTT or LDH release assays, can be performed to determine the IC50 value of HAG. Published data on the specific IC50 of L-homoallylglycine for cell lines like HeLa and HEK293T is limited, and it is recommended to perform these assays as part of the experimental optimization.

| Cell Line | IC50 (µM) of various compounds | Reference |

| HEK293 | Varies widely depending on the compound | [13] |

| HeLa | Varies widely depending on the compound | [14] |

Table 3: Representative Cytotoxicity Data. This table highlights that IC50 values are highly compound- and cell line-specific, underscoring the need for empirical determination for homoallylglycine.

Conclusion

The allyl group of homoallylglycine provides a powerful and versatile tool for chemical biologists. Its efficient metabolic incorporation into proteins and its selective reactivity through bioorthogonal ligations enable a broad range of applications, from fundamental studies of protein dynamics and interactions to the development of novel therapeutic and diagnostic agents. As our understanding of these chemical tools continues to grow, so too will the innovative applications of homoallylglycine in unraveling the complexities of the cell.

References

- 1. An improved photo-induced fluorogenic alkene-tetrazole reaction for protein labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designer GPCRs as Novel Tools to Identify Metabolically Important Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photoinducible Bioorthogonal Chemistry: A Spatiotemporally Controllable Tool to Visualize and Perturb Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dualsteric GPCR targeting: a novel route to binding and signaling pathway selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPCR-Mediated Signaling of Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. smbp.espci.fr [smbp.espci.fr]

- 12. med.upenn.edu [med.upenn.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Stereochemical Landscape of L-Homoallylglycine Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, stereochemical analysis, and biological significance of L-homoallylglycine derivatives, providing researchers and drug development professionals with a comprehensive resource for harnessing the potential of these versatile chiral building blocks.

L-Homoallylglycine, a non-proteinogenic amino acid, and its derivatives are of significant interest in medicinal chemistry and chemical biology due to their utility as versatile synthetic intermediates. The presence of a terminal alkene in the side chain allows for a wide range of chemical modifications, while the inherent chirality of the amino acid backbone provides a scaffold for the development of stereochemically complex molecules. This technical guide delves into the critical aspects of the stereochemistry of L-homoallylglycine derivatives, offering a detailed overview of synthetic strategies, analytical techniques for stereochemical determination, and insights into their biological relevance.

Stereoselective Synthesis of L-Homoallylglycine Derivatives

The precise control of stereochemistry is paramount in the synthesis of L-homoallylglycine derivatives, as the spatial arrangement of atoms can profoundly influence their biological activity and physicochemical properties. Several strategies have been developed to achieve high levels of stereoselectivity, both at the α-carbon and in the functionalized side chain.

One powerful approach involves the use of chiral auxiliaries to direct diastereoselective reactions. For instance, the aza-Claisen rearrangement of N-allylproline derivatives with protected glycine fluorides can generate α-substituted γ,δ-unsaturated amides with high diastereoselectivity (>15:1)[1]. Subsequent removal of the proline-based auxiliary yields the desired C-allylglycine derivatives[1].

Another key strategy is the enzymatic resolution of racemic mixtures. For example, racemic N-acetyl-homoallylglycine can be resolved using porcine acylase, which selectively hydrolyzes the L-enantiomer, providing L-homoallylglycine with an enantiomeric excess of over 99%[2]. This enzymatic approach offers a highly efficient route to enantiomerically pure starting materials.

The allyl group itself serves as a handle for further stereoselective transformations. For example, Sharpless asymmetric dihydroxylation can be employed to introduce two adjacent stereocenters on the side chain with high enantioselectivity.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-rac-homoallylglycine[2]

This protocol describes the enantioselective hydrolysis of N-acetyl-rac-homoallylglycine using porcine acylase to yield L-homoallylglycine.

Materials:

-

N-acetyl-rac-homoallylglycine

-

Porcine Acylase (e.g., from Sigma-Aldrich)

-

Lithium hydroxide (LiOH)

-

Dowex 50WX8 resin (H+ form)

-

Deionized water

-

pH meter

-

Reaction vessel with temperature control

Procedure:

-

Dissolve N-acetyl-rac-homoallylglycine in deionized water to a concentration of 0.5 M.

-

Adjust the pH of the solution to 7.5 by the addition of a 1 M LiOH solution.

-

Add porcine acylase to the solution (enzyme concentration will depend on the specific activity of the enzyme lot, typically in the range of 1-5 mg/mL).

-

Maintain the reaction mixture at 37 °C and monitor the pH, keeping it constant at 7.5 by the controlled addition of 1 M LiOH.

-

The reaction is complete when 50% of the theoretical amount of LiOH has been consumed.

-

Terminate the reaction by boiling the solution for 5 minutes to denature the enzyme.

-

Cool the solution and apply it to a column of Dowex 50WX8 resin (H+ form) to separate the L-homoallylglycine from the unreacted N-acetyl-D-homoallylglycine.

-

Elute the L-homoallylglycine from the column with an aqueous ammonia solution.

-

Lyophilize the eluate to obtain pure L-homoallylglycine.

Expected Outcome:

This procedure yields L-homoallylglycine with an enantiomeric excess typically exceeding 99%.

Stereochemical Analysis of L-Homoallylglycine Derivatives

The determination of the absolute and relative stereochemistry of L-homoallylglycine derivatives is crucial for understanding their structure-activity relationships. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for separating enantiomers and diastereomers of L-homoallylglycine derivatives. The choice of chiral stationary phase (CSP) is critical for achieving successful separation. For N-protected amino acids like N-Boc-L-homoallylglycine derivatives, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are often effective.

Experimental Protocol: Chiral HPLC Separation of N-Boc-L-homoallylglycine Derivative Diastereomers

This protocol provides a general guideline for developing a chiral HPLC method for the separation of diastereomers of N-Boc-L-homoallylglycine derivatives. Optimization of the mobile phase composition and gradient will be required for specific derivatives.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC® T).

Mobile Phase:

-

A typical starting mobile phase for reversed-phase separation consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile).

General Procedure:

-

Dissolve a small amount of the diastereomeric mixture of the N-Boc-L-homoallylglycine derivative in the mobile phase.

-

Inject the sample onto the chiral column.

-

Start with an isocratic elution with a mobile phase composition of, for example, 70:30 (v/v) aqueous buffer to organic modifier.

-

Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 210 nm for the amide bond).

-

If separation is not achieved, systematically vary the mobile phase composition (e.g., change the ratio of aqueous to organic phase, or switch the organic modifier). A gradient elution may also be necessary to achieve baseline separation.

-

Optimize the flow rate to improve resolution and analysis time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the stereochemistry of L-homoallylglycine derivatives. For determining the absolute configuration of a newly created stereocenter, such as a hydroxyl group introduced into the side chain, Mosher's ester analysis is a widely used method[3][4]. This technique involves the formation of diastereomeric esters with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and subsequent analysis of the ¹H NMR chemical shift differences.

Experimental Protocol: Mosher's Ester Analysis of a Hydroxylated L-Homoallylglycine Derivative[4]

This protocol outlines the general procedure for preparing Mosher's esters and analyzing their ¹H NMR spectra to determine the absolute configuration of a secondary alcohol.

Materials:

-

Hydroxylated L-homoallylglycine derivative (with a free hydroxyl group)

-

(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride)

-

(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-Mosher's acid chloride)

-

Anhydrous pyridine or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

NMR tubes

-

Deuterated chloroform (CDCl₃)

Procedure:

Part 1: Preparation of the (R)- and (S)-Mosher's Esters

-

In two separate, dry reaction vials, dissolve a small amount (typically 1-5 mg) of the hydroxylated L-homoallylglycine derivative in anhydrous DCM.

-

To each vial, add a slight excess of anhydrous pyridine.

-

To one vial, add a slight excess of (R)-Mosher's acid chloride. To the other vial, add a slight excess of (S)-Mosher's acid chloride.

-

Allow the reactions to proceed at room temperature until completion (typically monitored by TLC).

-

Quench the reactions by adding a small amount of water.

-

Extract the products with an organic solvent (e.g., ethyl acetate), wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the diastereomeric Mosher's esters by flash chromatography if necessary.

Part 2: ¹H NMR Analysis

-

Dissolve each purified Mosher's ester in CDCl₃ and acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-esters.

-

Assign the proton signals for each ester, paying close attention to the protons on either side of the newly formed ester linkage.

-

Calculate the chemical shift difference (Δδ) for corresponding protons in the two diastereomers (Δδ = δS - δR).

-

Based on the established model for Mosher's method, positive Δδ values for protons on one side of the stereocenter and negative Δδ values for protons on the other side allow for the assignment of the absolute configuration of the alcohol.

Quantitative Stereochemical Data

The stereochemical outcome of synthetic transformations is typically quantified by determining the enantiomeric excess (ee%) or diastereomeric excess (de%). While specific data for a wide range of L-homoallylglycine derivatives is dispersed throughout the literature, the following table provides an illustrative example of the high levels of stereocontrol that can be achieved in the synthesis of related chiral amino acids.

| Reaction | Substrate | Product | Stereoselectivity | Reference |

| Aza-Claisen Rearrangement | N-allylproline derivative | α-substituted γ,δ-unsaturated amide | >15:1 dr | [1] |

| Enzymatic Resolution | N-acetyl-rac-homoallylglycine | L-homoallylglycine | >99% ee | [2] |

Biological Significance and Signaling Pathways

The stereochemistry of L-homoallylglycine derivatives can have a profound impact on their biological activity. While specific signaling pathways for many derivatives are still under investigation, related allyl-containing amino acids have been shown to modulate important cellular processes, including those involved in cancer.

For example, S-allyl-mercaptocysteine (SAMC), a derivative of S-allylcysteine found in garlic, has been shown to induce apoptosis in cancer cells through the activation of the mitogen-activated protein kinase (MAPK) pathway[5]. This suggests that stereoisomers of L-homoallylglycine derivatives with similar structural features could exhibit stereospecific interactions with components of this pathway.

Experimental Workflow for Assessing Biological Activity

A typical workflow to investigate the biological activity of L-homoallylglycine derivative stereoisomers involves a series of in vitro assays.

Caption: A generalized experimental workflow for the synthesis and biological evaluation of L-homoallylglycine derivatives.

MAPK Signaling Pathway

The MAPK signaling pathway is a key regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. The pathway consists of a cascade of protein kinases that relay signals from the cell surface to the nucleus.

Caption: A simplified representation of the MAPK signaling pathway, a potential target for L-homoallylglycine derivatives.

Conclusion

The stereochemistry of L-homoallylglycine derivatives is a critical consideration in their design and application as bioactive molecules and synthetic building blocks. This technical guide has provided an overview of the key stereoselective synthetic methods, analytical techniques for stereochemical determination, and potential biological relevance. By leveraging the principles and protocols outlined herein, researchers can further unlock the potential of this versatile class of compounds in drug discovery and chemical biology.

References

- 1. air.unimi.it [air.unimi.it]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis of microbial signaling molecules and their stereochemistry-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Research Applications of Functionalized Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of functionalized amino acids into proteins and peptides has revolutionized molecular research, providing unprecedented tools to probe and manipulate biological systems. These non-canonical amino acids, bearing a diverse array of chemical functionalities, enable researchers to perform highly specific modifications of proteins, facilitating detailed studies of their structure, function, and interactions. This technical guide provides an in-depth overview of the core applications of functionalized amino acids in exploratory research, with a focus on practical implementation through detailed experimental protocols and quantitative data.

Bioorthogonal Labeling for Cellular Imaging

Bioorthogonal chemistry allows for the specific covalent modification of proteins with imaging probes in a live-cell context. This is achieved by incorporating a non-canonical amino acid with a unique reactive handle into a protein of interest. This handle does not react with any endogenous cellular components but can be specifically targeted by an externally supplied probe, such as a fluorescent dye.[1] This strategy offers a powerful way to visualize protein localization, trafficking, and dynamics with minimal perturbation to the biological system.[2]

Quantitative Data for Bioorthogonal Labeling Reactions

The efficiency of bioorthogonal labeling is critically dependent on the reaction kinetics. Faster reaction rates allow for the use of lower concentrations of labeling reagents, minimizing potential toxicity and off-target effects.[3] The table below summarizes the second-order rate constants for various bioorthogonal reactions used in protein labeling.

| Bioorthogonal Reaction | Functionalized Amino Acid | Reagent | Rate Constant (M⁻¹s⁻¹) | Reference |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azidohomoalanine (Aha) | Bicyclononyne (BCN) | ~1 | [4] |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Nε-azidoacetyl-L-lysine | Dibenzocyclooctyne (DBCO) | ~0.1 | [4] |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | trans-Cyclooctene-lysine (TCO*-Lys) | Tetrazine | >1000 | [5] |

| Tetrazine Ligation | Tetrazinyl-phenylalanine | trans-Cyclooctene (TCO) | 72,500 ± 1660 | [3] |

| TAMM Condensation | N-terminal Cysteine | 2-((alkylthio)(aryl)methylene)malononitrile (TAMM) | >10,000 | [6] |

Experimental Protocol: Site-Specific Bioorthogonal Labeling of a Target Protein in Mammalian Cells

This protocol describes the site-specific incorporation of an unnatural amino acid (UAA) containing a bioorthogonal handle into a protein of interest in mammalian cells, followed by fluorescent labeling using click chemistry.[1][2][7][8]

Materials:

-

Plasmid encoding the protein of interest with a TAG amber stop codon at the desired labeling site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the chosen UAA.

-

Mammalian cell line (e.g., HEK293T).

-

Cell culture medium and supplements.

-

Transfection reagent (e.g., Lipofectamine).

-

Unnatural amino acid (e.g., BCN-lysine).

-

Fluorescent dye with the corresponding bioorthogonal reactant (e.g., Azide-fluorophore).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Transfection:

-

Plate mammalian cells in a suitable format (e.g., glass-bottom dish for microscopy).

-

Co-transfect the cells with the plasmid encoding the target protein and the plasmid for the orthogonal aaRS/tRNA pair using a standard transfection protocol.

-

-

Incorporation of the Unnatural Amino Acid:

-

After 24 hours, replace the culture medium with fresh medium supplemented with the unnatural amino acid (typically 100-500 µM).

-

Incubate the cells for 24-48 hours to allow for protein expression and UAA incorporation.

-

-

Bioorthogonal Labeling:

-

Wash the cells twice with PBS.

-

Add fresh culture medium containing the fluorescent dye-azide conjugate (typically 1-10 µM).

-

Incubate for 30-60 minutes at 37°C.

-

-

Imaging:

-

Wash the cells three times with PBS to remove excess dye.

-

Add fresh culture medium or imaging buffer.

-

Visualize the labeled protein using a fluorescence microscope with the appropriate filter sets.

-

Experimental Workflow for Bioorthogonal Labeling

Caption: Workflow for site-specific bioorthogonal labeling in mammalian cells.

Photo-Crosslinking to Identify Protein-Protein Interactions

Photo-crosslinking amino acids are powerful tools for capturing transient and stable protein-protein interactions (PPIs) in their native cellular environment. These amino acids, such as p-benzoyl-L-phenylalanine (pBpa), contain a photoreactive group that, upon activation with UV light, forms a covalent bond with nearby molecules, effectively "trapping" interacting partners.[9] The resulting crosslinked complexes can then be isolated and identified using techniques like mass spectrometry.[10][11]

Quantitative Data for Photo-Crosslinking Amino Acids

The efficiency of photo-crosslinking can be influenced by the specific amino acid used and the experimental conditions. The table below provides a comparison of commonly used photo-crosslinking amino acids.

| Photo-Crosslinking Amino Acid | Activating Wavelength (nm) | Reactive Intermediate | Crosslinking Efficiency | Reference |

| p-Benzoyl-L-phenylalanine (pBpa) | 350-360 | Benzophenone triplet | Up to 70% | [9] |

| p-Azido-L-phenylalanine (AzF) | 254-270 | Nitrene | Variable, can be lower than pBpa | |

| Diazirine-containing amino acids | 350-380 | Carbene | High, often more efficient than pBpa |

Experimental Protocol: Photo-Crosslinking of a Protein of Interest and Interacting Partners

This protocol outlines the general steps for incorporating a photo-crosslinking amino acid into a bait protein, performing UV crosslinking, and analyzing the results.[11]

Materials:

-

E. coli expression system for the bait protein containing a TAG codon.

-

Plasmid for the orthogonal aaRS/tRNA pair for the photo-crosslinking amino acid (e.g., pBpa).

-

p-Benzoyl-L-phenylalanine (pBpa).

-

Cell lysis buffer.

-

Affinity purification resin (e.g., Ni-NTA for His-tagged proteins).

-

UV lamp (365 nm).

-

SDS-PAGE reagents and equipment.

-

Mass spectrometer.

Procedure:

-

Protein Expression and UAA Incorporation:

-

Co-transform E. coli with the bait protein plasmid and the orthogonal system plasmid.

-

Grow the cells in media supplemented with pBpa (typically 1 mM) and induce protein expression.

-

-

Cell Lysis and Bait Protein Purification:

-

Harvest the cells and lyse them.

-

Purify the bait protein containing pBpa using affinity chromatography.

-

-

Photo-Crosslinking:

-

Incubate the purified bait protein with a potential interacting partner or cell lysate.

-

Expose the mixture to UV light (365 nm) on ice for a specified time (e.g., 15-60 minutes).

-

-

Analysis of Crosslinked Products:

-

Analyze the sample by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.

-

For identification of the interacting partner, excise the crosslinked band from the gel.

-

Perform in-gel digestion (e.g., with trypsin).

-

Analyze the resulting peptides by mass spectrometry to identify both the bait and the crosslinked interacting protein.[12][13][14][15]

-

Photo-Crosslinking and Mass Spectrometry Workflow

Caption: Workflow for identifying protein-protein interactions using photo-crosslinking and mass spectrometry.

Fluorescent Amino Acids as Probes of Protein Environments

Incorporating fluorescent amino acids directly into the polypeptide chain provides a minimally perturbative way to study protein structure, dynamics, and interactions.[16] These intrinsic probes can report on their local environment through changes in their fluorescence properties, such as emission wavelength, quantum yield, and lifetime.[17]

Photophysical Properties of Selected Fluorescent Amino Acids

The choice of a fluorescent amino acid depends on the specific application and the desired photophysical properties. The following table lists key properties of some commonly used fluorescent amino acids.

| Fluorescent Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Lifetime (ns) | Reference |

| L-Tryptophan | 280 | 348 | 0.13 | 2.6 | [18] |

| 7-Azatryptophan | 288 | 370 | 0.48 | 5.2 | |

| Acridon-2-ylalanine (Acd) | 385 | 430-550 | 0.8-0.9 | ~15 | [17][19] |

| 3-Aminotyrosine | 280 | 410 | 0.14 | - | |

| Dansylalanine | 336 | 518 | 0.54 | 12.1 | |

| 4-cyanotryptophan | 270 | 410 | 0.35 | 4.1 |

Experimental Protocol: Synthesis of a Fluorescent Amino Acid (Example: Dansylalanine)

This protocol provides a general outline for the synthesis of a fluorescent amino acid. Specific reaction conditions may need to be optimized.

Materials:

-

L-2,3-Diaminopropionic acid hydrochloride.

-

Dansyl chloride.

-

Sodium bicarbonate.

-

Dichloromethane (DCM).

-

Trifluoroacetic acid (TFA).

-

Silica gel for column chromatography.

Procedure:

-

Protection of the α-amino group: The starting amino acid is typically protected to ensure selective reaction at the side chain.

-

Reaction with the fluorophore: The protected amino acid is reacted with the desired fluorophore (e.g., dansyl chloride) under basic conditions.

-

Deprotection: The protecting group on the α-amino group is removed.

-

Purification: The final fluorescent amino acid is purified, often by column chromatography or recrystallization.

Signaling Pathway Visualization with Fluorescent Probes

Fluorescent amino acids can be incorporated into signaling proteins to monitor conformational changes upon ligand binding or post-translational modification. The following diagram illustrates a generic signaling pathway where a fluorescent amino acid (FAA) is used as a sensor.

Caption: A generic signaling pathway monitored by a fluorescent amino acid.

Functionalized Amino Acids in Drug Discovery and Peptide Development

The incorporation of functionalized amino acids into peptides is a powerful strategy in drug discovery. Modifications can enhance peptide stability against proteolysis, improve binding affinity and selectivity, and introduce novel functionalities for targeted drug delivery.[20]

In Vitro Cytotoxicity of Peptides with Functionalized Amino Acids

The following table presents examples of modified peptides and their cytotoxic effects on cancer cell lines, demonstrating the potential of functionalized amino acids in developing novel anticancer therapeutics.

| Peptide | Modification | Target Cell Line | IC50 (µM) | Reference |

| GA-Peptide 6 | Glycyrrhetinic acid-amino acid conjugate | MCF-7 (Breast Cancer) | 5.1 µg/mL | [21] |

| GA-Peptide 7 | Glycyrrhetinic acid-amino acid conjugate | HCT-116 (Colon Cancer) | 6.6 µg/mL | [21] |

| nrCap18 | Rabbit cathelicidin derivative | MDA-MB-231 (Breast Cancer) | 0.29 µg/mL | [22] |

| LVTX-8 | - | A549 (Lung Cancer) | <50 | [20] |

| Pyridazine derivative 34 | - | MDA-MB-231 (Breast Cancer) | 0.99 | [3] |

| Dihydroquinoline derivative 11 | - | T47D (Breast Cancer) | 2.20 | [3] |

| Triazine derivative 97 | - | MCF-7 (Breast Cancer) | 0.77 | [3] |

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide

Fmoc SPPS is the most common method for synthesizing peptides containing modified amino acids.[23][24][25][26][27]

Materials:

-

Fmoc-protected amino acids (standard and functionalized).

-

Solid-phase resin (e.g., Wang or Rink Amide resin).

-

Coupling reagents (e.g., HBTU, HATU).

-

Base (e.g., DIPEA).

-

Deprotection solution (e.g., 20% piperidine in DMF).

-

Cleavage cocktail (e.g., TFA/TIS/water).

-

Solvents (DMF, DCM).

-

Peptide synthesizer or manual synthesis vessel.

Procedure:

-

Resin Preparation: Swell the resin in a suitable solvent (e.g., DMF).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

-

Deprotection: Remove the Fmoc protecting group with the deprotection solution.

-

Coupling of Subsequent Amino Acids: Sequentially couple the next Fmoc-protected amino acids (standard or functionalized) to the growing peptide chain. Each coupling step is followed by a deprotection step.

-

Cleavage and Deprotection: Once the desired sequence is synthesized, cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Logical Relationship in Peptide Drug Design

Caption: The role of functionalized amino acids in optimizing peptide drug candidates.

Measuring Binding Affinity of Modified Peptides

Quantifying the binding affinity of a modified peptide to its target is crucial for drug development. Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions.[28][29][30][31][32]

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol provides a general workflow for measuring the binding affinity of a peptide (analyte) to an immobilized protein (ligand).[28][32]

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).

-

Running buffer (e.g., HBS-EP+).

-

Purified protein (ligand).

-

Synthesized modified peptide (analyte).

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the purified protein over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding Assay:

-

Inject a series of concentrations of the modified peptide over the immobilized ligand surface.

-

Monitor the binding response in real-time.

-

After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

This guide provides a foundational understanding of the diverse applications of functionalized amino acids in modern research. The detailed protocols and quantitative data serve as a starting point for researchers to implement these powerful techniques in their own laboratories. The continued development of novel functionalized amino acids and their applications promises to further expand our ability to explore and manipulate the complex machinery of life.

References

- 1. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Labeling proteins on live mammalian cells using click chemistry | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improved fluorescent amino acids for cellular imaging | Penn Today [penntoday.upenn.edu]

- 18. Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 20. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]